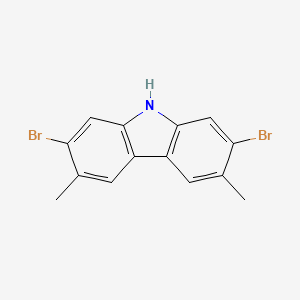

2,7-Dibromo-3,6-dimethyl-9H-carbazole

Description

Significance of Carbazole (B46965) Scaffolds in π-Conjugated Systems Research

Carbazole and its derivatives represent a critical class of organic heterocyclic aromatic compounds in the field of advanced materials. emu.edu.tr The carbazole scaffold, a tricyclic structure with a dibenzopyrrole unit, provides a rigid and planar architecture with an electron-rich aromatic system. emu.edu.trnih.gov This inherent structure facilitates extensive electron delocalization, a key characteristic for materials used in organic electronics. mdpi.com The nitrogen atom within the pyrrole (B145914) ring enhances the electron-donating ability of the carbazole unit, which is beneficial for charge transport. nih.govresearchgate.net

The versatility of the carbazole core allows for functionalization at various positions, most notably the 2, 7, 3, 6, and 9 positions. mdpi.com This adaptability enables the fine-tuning of its electronic and physical properties. researchgate.net By strategically attaching different functional groups, researchers can modify the π-conjugation, electron-donating or -accepting nature, and fluorescence properties of carbazole-based materials. researchgate.net This molecular engineering is crucial for developing materials with tailored characteristics for specific applications. nih.gov The ability to extend the π-conjugation by linking carbazole units or incorporating other π-electron systems is a significant area of research. researchgate.netelsevierpure.com This extension of conjugation often leads to desirable shifts in absorption and emission spectra, making these materials suitable for a range of optoelectronic applications. nih.gov

The structural rigidity of the carbazole unit contributes to high thermal and morphological stability in the resulting materials, which is a significant advantage for the longevity and performance of electronic devices. mdpi.com Furthermore, the planarity of the carbazole scaffold can promote intermolecular π-π stacking, which is crucial for efficient charge transport in the solid state. mdpi.com These fundamental characteristics have established carbazole scaffolds as essential building blocks in the design and synthesis of novel π-conjugated systems for advanced materials research. nih.govresearchgate.net

Overview of 2,7-Disubstituted Carbazole Derivatives as Monomers for Organic Electronics

Among the various functionalization patterns of carbazole, 2,7-disubstitution has garnered significant attention for the development of monomers for organic electronics. researchgate.netnih.gov This substitution pattern creates a linear, "poly(p-phenylene)-like" structure when polymerized, which allows for a longer effective conjugation length compared to polymers with 3,6-linkages. researchgate.net This extended conjugation is highly desirable for achieving high charge carrier mobilities in organic thin-film transistors (OTFTs) and for optimizing the light-absorbing properties of materials for organic photovoltaics (OPVs). nih.govresearchgate.net

2,7-disubstituted carbazole derivatives serve as versatile building blocks for a wide array of organic semiconductors. colab.wsossila.com The functional groups at the 2 and 7 positions can be readily modified through various cross-coupling reactions, such as Suzuki and Stille couplings, to synthesize a diverse range of copolymers with tailored electronic properties. researchgate.netossila.com The introduction of different aromatic or heteroaromatic units at these positions allows for precise control over the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting polymers. frontiersin.org This energy level tuning is critical for optimizing the performance of organic electronic devices, including organic light-emitting diodes (OLEDs), OPVs, and OTFTs. nih.govossila.com

Furthermore, the nitrogen atom at the 9-position of the carbazole ring offers an additional site for modification. ossila.com Attaching flexible alkyl chains at this position enhances the solubility of the resulting monomers and polymers in common organic solvents, which is crucial for solution-based processing techniques like spin-coating. nih.gov This improved processability is a key advantage for the large-scale and low-cost manufacturing of organic electronic devices. nih.gov The strategic combination of functionalization at the 2, 7, and 9 positions has led to the development of high-performance materials for a variety of organic electronic applications. nih.govossila.com

Contextualization of 2,7-Dibromo-3,6-dimethyl-9H-carbazole within Advanced Material Precursors

2,7-Dibromo-9H-carbazole is a key intermediate in the synthesis of 2,7-disubstituted carbazole derivatives for electroactive materials. researchgate.netchemicalbook.com The bromine atoms at the 2 and 7 positions serve as reactive handles for introducing a wide range of functional groups via cross-coupling reactions. ossila.com This makes 2,7-dibromocarbazole a valuable precursor for creating a diverse library of monomers for organic electronics. colab.wsossila.com

The introduction of methyl groups at the 3 and 6 positions, resulting in This compound , adds another layer of functionality to this precursor. The methyl groups are electron-donating, which can influence the electronic properties of the carbazole core. This strategic methylation can be expected to raise the HOMO level of the molecule, which in turn can affect the charge injection and transport properties of the final material.

Moreover, the presence of methyl groups can also impact the physical properties of the resulting polymers. They can influence the solubility of the monomer and the morphology of the polymer films. The steric hindrance introduced by the methyl groups can affect the packing of the polymer chains in the solid state, which can have a significant impact on the charge carrier mobility. Therefore, This compound represents a specialized building block within the broader class of carbazole-based precursors. It offers the potential for fine-tuning the electronic and physical properties of the resulting materials beyond what is achievable with the parent 2,7-dibromocarbazole. This makes it a promising candidate for the development of next-generation organic electronic materials with enhanced performance characteristics.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,7-dibromo-3,6-dimethyl-9H-carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Br2N/c1-7-3-9-10-4-8(2)12(16)6-14(10)17-13(9)5-11(7)15/h3-6,17H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLRLZFDYXVDYMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Br)NC3=C2C=C(C(=C3)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10476959 | |

| Record name | 2,7-dibromo-3,6-dimethyl-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10476959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

544436-44-4 | |

| Record name | 2,7-dibromo-3,6-dimethyl-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10476959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis of 2,7 Dibromo 3,6 Dimethyl 9h Carbazole Monomers and Precursors

Established Synthetic Pathways for 2,7-Dibromocarbazole Core Structures

The construction of the foundational 2,7-dibromocarbazole framework is predominantly achieved through two classical and reliable synthetic routes: the Cadogan ring-closure reaction and a sequence involving nitration of a dibromobiphenyl followed by cyclization.

Cadogan Ring-Closure Reactions from Biphenyl (B1667301) Derivatives

The Cadogan ring-closure is a powerful method for the synthesis of carbazoles via the reductive cyclization of 2-nitrobiphenyls. In the context of 2,7-dibromocarbazole synthesis, the precursor of choice is typically 4,4'-dibromo-2-nitrobiphenyl. This reaction is commonly mediated by trivalent phosphorus reagents, such as triphenylphosphine (B44618) (PPh₃) or triethyl phosphite, which act as deoxygenating agents to facilitate the formation of a nitrene intermediate that subsequently undergoes intramolecular cyclization.

The reaction is typically carried out at elevated temperatures in a high-boiling solvent like 1,2-dichlorobenzene. For instance, the treatment of 4,4'-dibromo-2-nitrobiphenyl with triphenylphosphine at 180°C for 3 hours has been reported to yield 2,7-dibromo-9H-carbazole in good yields. rhhz.netresearchgate.net The general transformation is depicted below:

Reaction Scheme: Cadogan Ring-Closure

| Precursor | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4,4'-Dibromo-2-nitrobiphenyl | Triphenylphosphine | 1,2-Dichlorobenzene | 180 | 3 | 82.5 | rhhz.net |

This interactive data table provides a summary of the Cadogan ring-closure reaction conditions for the synthesis of 2,7-dibromo-9H-carbazole.

Nitration of Dibromobiphenyls and Subsequent Cyclization

An alternative and widely used approach to the 2,7-dibromocarbazole core involves a two-step sequence starting from 4,4'-dibromobiphenyl. The first step is the regioselective nitration of the biphenyl derivative to introduce a nitro group at the 2-position, yielding 4,4'-dibromo-2-nitrobiphenyl. This electrophilic aromatic substitution is a critical step that sets the stage for the subsequent cyclization.

Following the nitration, the resulting 4,4'-dibromo-2-nitrobiphenyl is then subjected to a reductive cyclization, which is essentially the Cadogan reaction as described in the previous section. This two-step process provides a reliable route to the desired 2,7-dibromocarbazole skeleton. nih.gov

Strategies for Methyl Group Incorporation at 3,6-Positions

Once the 2,7-dibromo-9H-carbazole core is synthesized, the next crucial step is the introduction of methyl groups at the 3 and 6 positions. These positions are electronically activated by the nitrogen atom of the carbazole (B46965) ring, making them susceptible to electrophilic substitution reactions.

While specific literature detailing the direct methylation of 2,7-dibromo-9H-carbazole is not extensively available, the principles of electrophilic aromatic substitution on the carbazole ring suggest that Friedel-Crafts alkylation could be a viable strategy. This would typically involve reacting 2,7-dibromo-9H-carbazole with a methylating agent, such as methyl iodide or dimethyl sulfate (B86663), in the presence of a Lewis acid catalyst like aluminum chloride. The electron-donating nature of the nitrogen atom directs electrophiles primarily to the 3, 6, and 9 positions. By protecting the nitrogen at the 9-position, the substitution can be directed to the 3 and 6 positions.

An alternative, though less direct, route could involve a multi-step sequence. This might include the bromination of the 3 and 6 positions of 2,7-dibromo-9H-carbazole to form 2,3,6,7-tetrabromo-9H-carbazole, followed by a double Suzuki or other cross-coupling reaction with a methylating agent like methylboronic acid or a Grignard reagent in the presence of a suitable catalyst.

Advanced Synthetic Methodologies for Brominated Carbazole Derivatives

In addition to the classical methods, several advanced synthetic techniques have been developed to improve the efficiency, yield, and environmental friendliness of the synthesis of brominated carbazole derivatives.

Microwave-Assisted Synthesis Techniques for 2,7-Dibromo-9H-carbazole Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. The application of microwave irradiation to the synthesis of 2,7-dibromo-9H-carbazole and its derivatives has been shown to significantly reduce reaction times compared to conventional heating methods. colab.wsresearchgate.net For instance, microwave-assisted Cadogan cyclizations can often be completed in minutes rather than hours. This technique offers a greener and more efficient alternative for the production of these important building blocks. organic-chemistry.org

| Reaction Type | Heating Method | Reaction Time | Yield | Reference |

| Carbazole Synthesis | Conventional | Hours | Moderate to Good | rhhz.net |

| Carbazole Synthesis | Microwave-Assisted | Minutes | Good to Excellent | tandfonline.com |

This interactive data table compares conventional and microwave-assisted synthesis for carbazole derivatives.

Palladium-Catalyzed C-N Bond Formation in Carbazole Synthesis

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-nitrogen bonds, providing versatile and efficient routes to a wide array of nitrogen-containing heterocycles, including carbazoles. nih.govorganic-chemistry.org One prominent strategy involves a tandem process of C-H functionalization and C-N bond formation. nih.govacs.org This approach allows for the direct construction of the carbazole ring system from appropriately substituted precursors, often with high regioselectivity and functional group tolerance.

These advanced methods offer significant advantages over traditional synthetic routes, including milder reaction conditions and the ability to construct complex carbazole structures with precise control over substituent placement.

Purification and Isolation Techniques for Monomeric Precursors

Following the synthesis, the crude 2,7-Dibromo-3,6-dimethyl-9H-carbazole must undergo a thorough purification process to remove unreacted starting materials, catalyst residues, and byproducts. The purity of the monomer is paramount for its subsequent use in polymerization or other material applications. The primary techniques employed for the purification of carbazole derivatives are column chromatography and recrystallization. chemicalbook.comnih.govnsf.gov

Column chromatography is a highly effective method for separating compounds with different polarities. For carbazole derivatives, silica (B1680970) gel is the standard stationary phase. The mobile phase, or eluent, is typically a non-polar solvent mixture, such as hexane (B92381) and dichloromethane, which allows for the separation of the desired product from more polar or less polar impurities. chemicalbook.comijper.org

Recrystallization is another essential technique for purifying solid organic compounds. wisdomlib.org The crude product is dissolved in a hot solvent or solvent mixture in which it is sparingly soluble at room temperature. nsf.gov Upon cooling, the pure compound crystallizes out of the solution, leaving impurities behind in the solvent. google.com Common solvents for recrystallizing carbazole derivatives include ethanol, or mixtures like dichloromethane/methanol. nsf.gov The process may also involve preliminary steps such as aqueous washes to remove inorganic salts and drying of the organic solution. nih.govorgsyn.org

The table below summarizes common purification techniques applicable to carbazole precursors.

Interactive Data Table: Purification Techniques for Carbazole Precursors

| Technique | Details | Purpose | Source |

|---|---|---|---|

| Column Chromatography | Stationary Phase: Silica gelMobile Phase: Dichloromethane-Hexane (e.g., 1:5 v/v) | Separation based on polarity to remove byproducts and unreacted starting materials. | chemicalbook.com |

| Recrystallization | Solvents: Ethanol, Dichloromethane/Methanol, Ethyl Acetate, Hexanes | Final purification of the solid product to achieve high purity by removing soluble impurities. | nsf.govorgsyn.orgnih.gov |

| Solvent Washing/Extraction | Solvents: Ethyl acetate, Saturated NaHCO₃ (aq), Brine | Preliminary removal of inorganic salts and water-soluble impurities from the reaction mixture. | nih.govorgsyn.org |

| Filtration | Direct filtration of the reaction mixture followed by washing. | Isolation of the crude solid product from the reaction solvent. | google.com |

Polymerization Methodologies for 2,7 Dibromo 3,6 Dimethyl 9h Carbazole Derivatives

Overview of Poly(2,7-carbazole) Synthesis from Dihalogenated Monomers

The synthesis of poly(2,7-carbazole)s from dihalogenated monomers, such as 2,7-dibromo-3,6-dimethyl-9H-carbazole, is a cornerstone of conjugated polymer chemistry. The halogen atoms, typically bromine or iodine, serve as reactive sites for various cross-coupling reactions, enabling the formation of carbon-carbon bonds between monomer units. The general approach involves the polymerization of these dihalogenated carbazole (B46965) monomers, often with N-alkylation to enhance solubility and processability. The substitution at the 3 and 6 positions, as in the case of this compound, can be strategically employed to modify the polymer's properties, such as its electronic bandgap and stability.

Transition Metal-Catalyzed Cross-Coupling Polymerizations

Transition metal-catalyzed cross-coupling reactions are powerful tools for the synthesis of conjugated polymers from dihalogenated monomers. These methods offer a high degree of control over the polymer structure and have been widely applied to carbazole-based systems.

Suzuki Coupling Polymerization Mechanisms

Suzuki coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. In the context of poly(2,7-carbazole) synthesis, this typically involves the reaction of a 2,7-dibromocarbazole derivative with a diboronic acid or diboronic ester comonomer, or the self-condensation of a monomer containing both a halogen and a boronic acid/ester functional group.

The catalytic cycle for Suzuki coupling polymerization generally proceeds through three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the dihalogenated carbazole monomer (e.g., this compound) to form a Pd(II) intermediate.

Transmetalation: The organoboron species transfers its organic group to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex. This step typically requires the presence of a base to activate the organoboron compound.

Reductive Elimination: The two organic groups on the palladium center couple, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then participate in another catalytic cycle.

This process is repeated to build the polymer chain. For the synthesis of poly(3,6-dimethyl-9-alkyl-9H-carbazole-2,7-diyl)s, Suzuki cross-coupling reactions have been successfully employed. acs.org The presence of methyl groups at the 3 and 6 positions can enhance the electrolytic stability of the resulting polymers compared to their unsubstituted counterparts. acs.org

| Polymer Class | Alkyl Substituent | Polymerization Method | Key Finding |

| Poly(3,6-dimethyl-9-alkyl-9H-carbazole-2,7-diyl)s (P1) | Varied (e.g., 2-ethylhexyl, n-octyl) | Suzuki Cross-Coupling | Wide-band-gap polymers emitting in the blue region of the electromagnetic spectrum. acs.org |

| Poly(3,6-dimethyl-9-alkyl-9H-carbazole-alt-9-alkyl-9H-carbazole-2,7-diyl)s (P2) | Varied (e.g., 2-ethylhexyl, n-octyl) | Suzuki Cross-Coupling | Greater electrolytic stability compared to poly(9-alkyl-9H-carbazole-2,7-diyl)s due to methyl functionalization. acs.org |

Stille Coupling Polymerization

Stille coupling involves the palladium-catalyzed reaction between an organostannane (organotin) and an organohalide. For the synthesis of poly(2,7-carbazole)s, this would typically involve the polymerization of a 2,7-dibromocarbazole derivative with a distannylated comonomer. The catalytic cycle is similar to that of Suzuki coupling, with the transmetalation step involving the transfer of an organic group from the tin atom to the palladium center.

Yamamoto Coupling Polymerization

Yamamoto coupling is a nickel-catalyzed polymerization method that involves the dehalogenative coupling of aryl dihalides. This method is particularly useful for the homopolymerization of monomers like this compound. The reaction is typically carried out in the presence of a nickel(0) complex, which is often generated in situ from a nickel(II) salt and a reducing agent.

The proposed mechanism for Yamamoto coupling involves:

Oxidative Addition: The nickel(0) catalyst reacts with two molecules of the aryl dihalide to form a nickel(II) intermediate.

Reductive Elimination: The two aryl groups on the nickel center couple to form a new C-C bond, regenerating the nickel(0) catalyst.

This method has been successfully used for the synthesis of poly(N-alkyl-2,7-carbazole)s. researchgate.net

Electrochemical Polymerization of Carbazole Monomers and Derivatives

Electrochemical polymerization, or electropolymerization, is an alternative method for synthesizing conjugated polymers directly on an electrode surface. This technique involves the anodic oxidation of the monomer, leading to the formation of radical cations that subsequently couple to form the polymer film.

Mechanistic Investigations of Electropolymerization Processes

The electropolymerization of carbazole and its derivatives generally proceeds through an oxidative coupling mechanism. The key steps are:

Oxidation: The carbazole monomer is oxidized at the electrode surface to form a radical cation.

Coupling: Two radical cations couple to form a dimer, typically with the loss of two protons. For carbazole itself, coupling predominantly occurs at the 3 and 6 positions. However, in 2,7-dihalogenated carbazoles, the polymerization is directed through the 2 and 7 positions after the removal of the halogens.

Chain Growth: The dimer can be further oxidized, and the process continues, leading to the growth of the polymer chain on the electrode surface.

While specific studies on the electrochemical polymerization of this compound were not found in the provided search results, the general mechanism for carbazole electropolymerization is well-understood. The presence of substituents, such as the methyl groups at the 3 and 6 positions, can influence the oxidation potential of the monomer and the properties of the resulting polymer film. Alkylating the nitrogen atom in 3,6-disubstituted carbazoles prevents coupling at the 9-position. researchgate.net

Controlled Film Formation and Deposition Techniques

The fabrication of uniform, high-quality thin films from polymers of this compound is a critical step for their application in electronic and optoelectronic devices. Several techniques can be employed to control the morphology and thickness of these films at the nanoscale.

Spin Coating: This widely used technique is suitable for creating uniform thin films from solutions of soluble polymers derived from this compound. The final film thickness is determined by the polymer solution's concentration and viscosity, as well as the spin coater's angular velocity. For carbazole-based polymers, spin coating has been successfully used to produce thin films for applications in organic light-emitting diodes (OLEDs) and organic solar cells. researchgate.net The presence of the 3,6-dimethyl substituents on the carbazole ring can enhance the solubility of the resulting polymer, making spin coating a viable and effective deposition method.

Vapor Deposition: For less soluble or cross-linkable carbazole derivatives, vapor deposition techniques offer a solvent-free alternative for film formation. Techniques such as vacuum thermal evaporation or chemical vapor deposition (CVD) can be utilized. In initiated CVD (iCVD), the monomer is introduced into a vacuum chamber with an initiator, leading to polymerization and film deposition on a cooled substrate. rsc.org This method allows for the formation of highly pure and conformal films with precise thickness control. For carbazole-substituted BODIPY derivatives, vapor deposition has been employed to prepare thin films for semiconductor applications. acs.org

Langmuir-Blodgett (LB) Films: The Langmuir-Blodgett technique allows for the creation of highly ordered monolayer and multilayer films of amphiphilic molecules at a liquid-air interface, which are then transferred to a solid substrate. While this compound itself is not amphiphilic, it can be chemically modified with hydrophilic and hydrophobic groups to facilitate the formation of stable Langmuir films. This technique provides exceptional control over film thickness and molecular orientation, which is advantageous for studying charge transport and energy transfer processes in organized molecular assemblies.

Electrochemical Deposition: This method involves the electropolymerization of the monomer directly onto a conductive substrate, which acts as the working electrode in an electrochemical cell. By controlling the electrochemical parameters such as potential, current, and deposition time, the thickness and morphology of the resulting polymer film can be precisely managed. semanticscholar.orgresearchgate.net The electrochemical oxidation of carbazole monomers leads to the formation of radical cations that couple to form a polymer film. dntb.gov.ua This technique is particularly useful for creating adherent and conductive polymer films for applications in sensors, electrochromic devices, and as electrode materials. mdpi.comnih.gov

| Deposition Technique | Advantages | Disadvantages | Relevant Parameters |

| Spin Coating | Simple, rapid, produces uniform films. | Limited to soluble polymers, potential for solvent residue. | Solution concentration, viscosity, spin speed. |

| Vapor Deposition | Solvent-free, high purity films, conformal coating. | Requires specialized equipment, can be a slow process. | Substrate temperature, monomer flow rate, pressure. |

| Langmuir-Blodgett | Precise control over thickness and molecular orientation. | Requires amphiphilic molecules, slow deposition. | Surface pressure, subphase composition, dipping speed. |

| Electrochemical Deposition | Direct film formation on electrodes, good adhesion. | Limited to conductive substrates, potential for irregular morphology. | Monomer concentration, electrolyte, potential/current. |

Chemical Oxidative Polymerization Approaches for Carbazole Scaffolds

Chemical oxidative polymerization is a common and straightforward method for synthesizing polycarbazoles. This approach involves the use of a chemical oxidant to induce the coupling of carbazole monomer units. The 3 and 6 positions of the carbazole ring are typically the most reactive sites for oxidative coupling. scite.ai

Oxidizing Agents: Ferric chloride (FeCl₃) is a widely used and inexpensive oxidant for the polymerization of carbazole and its derivatives. The polymerization mechanism involves the oxidation of the carbazole monomer to a radical cation, which then undergoes coupling reactions. Ammonium persulfate ((NH₄)₂S₂O₈) is another effective oxidant that can be used in either aqueous or organic media to initiate polymerization. The choice of oxidant and solvent can significantly influence the structure, molecular weight, and properties of the resulting polymer.

Role of Surfactants: The addition of surfactants during oxidative polymerization can influence the morphology and properties of the synthesized polycarbazole. Surfactants can act as templates, leading to the formation of nanostructured polymers such as nanofibers or nanospheres. Anionic surfactants like sodium dodecyl sulfate (B86663) (SDS) and cationic surfactants like cetyltrimethylammonium bromide (CTAB) have been used to control the morphology of polycarbazole during interfacial polymerization. The nature of the surfactant (anionic, cationic, or non-ionic) can affect the polymerization rate and the final polymer's characteristics.

| Oxidizing Agent | Common Solvents | Key Features |

| Ferric Chloride (FeCl₃) | Chloroform, Acetonitrile | Inexpensive, effective for a range of carbazole derivatives. |

| Ammonium Persulfate ((NH₄)₂S₂O₈) | Water, Dichloromethane | Can be used in aqueous systems, versatile initiator. |

Controlled Radical Polymerization of Carbazole Functionality

Controlled radical polymerization (CRP) techniques offer precise control over the molecular weight, polydispersity, and architecture of polymers. For carbazole-containing polymers, these methods are particularly valuable for creating well-defined materials with tailored properties. To utilize these methods, the this compound monomer must first be functionalized with a polymerizable group, such as a vinyl, styrenic, or (meth)acrylate moiety, typically at the 9-position.

Atom Transfer Radical Polymerization (ATRP): ATRP is a robust CRP method that utilizes a transition metal catalyst (typically copper-based) to reversibly activate and deactivate propagating radical chains. This technique allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions. Carbazole-containing monomers, including those with bulky substituents, have been successfully polymerized using ATRP.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: RAFT polymerization employs a chain transfer agent, typically a thiocarbonylthio compound, to mediate the polymerization process. It is a versatile technique compatible with a wide range of monomers and reaction conditions. Methacrylate-functionalized carbazole monomers have been polymerized via RAFT to produce well-defined polymers.

Nitroxide-Mediated Polymerization (NMP): NMP uses a stable nitroxide radical to control the polymerization. This method is effective for the polymerization of styrenic monomers. Styrene-functionalized carbazole derivatives can be polymerized in a controlled manner using NMP to yield polymers with specific molecular weights and low polydispersity. dntb.gov.ua

| CRP Technique | Key Components | Advantages |

| ATRP | Monomer, Initiator, Transition Metal Catalyst, Ligand | Good control over molecular weight and polydispersity, tolerant to various functional groups. |

| RAFT | Monomer, Initiator, RAFT Agent | Wide monomer scope, tolerant to impurities, allows for complex architectures. |

| NMP | Monomer, Initiator, Nitroxide Mediator | Metal-free, simple to implement for certain monomers. |

Regiocontrol in Polymerization: 2,7- vs. 3,6-Linkage Preferences

The connectivity of the carbazole units in the polymer backbone significantly impacts the material's properties. Polymers with a 2,7-linkage generally exhibit a more planar structure and extended π-conjugation compared to their 3,6-linked counterparts. semanticscholar.org This leads to lower bandgaps and enhanced charge carrier mobility, which are desirable for many electronic applications. However, 3,6-linked polycarbazoles can offer higher triplet energies, which is beneficial for host materials in phosphorescent OLEDs.

For this compound, polymerization methods that proceed through the bromine-bearing positions are necessary to achieve a 2,7-linked polymer. Transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura polymerization, are well-suited for this purpose. In this method, the dibromo-monomer is typically reacted with a bis(boronic acid) or bis(boronic ester) comonomer, or it can be converted to a di-boronic acid derivative and polymerized with a dihalo-comonomer. A study by Iraqi et al. demonstrated the synthesis of poly(3,6-dimethyl-9-alkyl-9H-carbazole-2,7-diyl)s via Suzuki cross-coupling reactions.

The substitution pattern on the carbazole ring plays a crucial role in determining the regioselectivity of the polymerization. The methyl groups at the 3 and 6 positions of this compound have a significant impact.

Electronic Effects: The methyl groups are electron-donating, which increases the electron density of the carbazole ring. This can affect the reactivity of the C-Br bonds in cross-coupling reactions. Generally, electron-donating groups can slightly decrease the rate of oxidative addition in Suzuki-Miyaura coupling. However, the effect is often subtle compared to steric factors. In oxidative polymerization, the increased electron density at the 3 and 6 positions would typically enhance their reactivity towards oxidation. This highlights the importance of using polymerization methods that are selective for the 2,7-positions when a 2,7-linked polymer is desired from a monomer that also has reactive 3,6-positions. The methyl substitution at the 3,6-positions has been shown to enhance the electrolytic stability of poly(2,7-carbazoles) by blocking these electrochemically active sites.

| Factor | Influence on Polymerization of this compound |

| Steric Hindrance (from 3,6-methyl groups) | Influences polymer chain planarity and solubility. Can prevent side reactions at the 3,6-positions during 2,7-coupling. scite.ai |

| Electronic Effects (from 3,6-methyl groups) | Increases electron density of the carbazole ring, potentially affecting catalyst activity and enhancing electrochemical stability of the final polymer. |

Advanced Materials Based on 2,7 Dibromo 3,6 Dimethyl 9h Carbazole: Structure and Function

Conjugated Polymers Derived from 2,7-Dibromo-3,6-dimethyl-9H-carbazole

The versatility of the this compound unit allows for its incorporation into a variety of polymer architectures, each designed to optimize specific properties for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic (OPV) cells.

Poly(2,7-carbazole) Backbones and their Derivatives

Poly(2,7-carbazole)s are a significant class of conjugated polymers that utilize the 2,7-linkage of the carbazole (B46965) monomer to create a more linear and rigid polymer backbone compared to their 3,6-linked counterparts. acs.orgmdpi.com This linearity promotes better intermolecular packing and enhances the effective conjugation length, leading to improved charge transport properties. acs.orgmdpi.com The synthesis of these polymers often involves metal-catalyzed cross-coupling reactions, such as Suzuki or Yamamoto polymerizations, starting from the this compound monomer. acs.orgnih.gov

The properties of poly(2,7-carbazole)s can be readily tuned by introducing various substituent groups at the 9-position (the nitrogen atom) and the 3,6-positions of the carbazole ring. The methyl groups at the 3,6-positions in the parent monomer, this compound, enhance the solubility and processability of the resulting polymers. Further functionalization at the 9-position with different alkyl or aryl groups can influence the polymer's solubility, morphology, and electronic properties. mdpi.com For instance, attaching bulky side chains can prevent excessive aggregation, which can be detrimental to the performance of some electronic devices. mdpi.com

Design of Donor-Acceptor Copolymers Incorporating 2,7-Carbazole Units

A powerful strategy for tuning the optoelectronic properties of conjugated polymers is the creation of donor-acceptor (D-A) copolymers. In this design, the electron-rich (donor) 2,7-carbazole unit is copolymerized with an electron-deficient (acceptor) moiety. nih.govlookchem.com This architecture leads to an intramolecular charge transfer (ICT) interaction upon photoexcitation, which can significantly lower the polymer's bandgap and extend its absorption into the visible and near-infrared regions of the electromagnetic spectrum. nih.gov

The choice of the acceptor unit is crucial in determining the final properties of the D-A copolymer. A wide range of acceptor molecules, such as benzothiadiazole, diketopyrrolopyrrole, and quinoxaline (B1680401) derivatives, have been successfully copolymerized with 2,7-carbazole units. mdpi.comnih.gov By carefully selecting the donor and acceptor strengths, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting polymer can be precisely controlled. nih.gov This energy level engineering is critical for optimizing the performance of organic solar cells, as it dictates the open-circuit voltage (Voc) and the efficiency of charge transfer at the donor-acceptor interface. nih.govacs.org

Below is a table summarizing the properties of some donor-acceptor copolymers based on 2,7-carbazole derivatives.

| Donor Unit | Acceptor Unit | HOMO (eV) | LUMO (eV) | PCE (%) |

| 2,7-carbazole | Benzothiadiazole | -5.25 | -3.68 | 12.12 |

| 2,7-carbazole | Diketopyrrolopyrrole | -5.46 | -3.47 | 9.48 |

| 2,7-carbazole | Dithienoquinoxaline | -5.25 | -3.68 | 16.42 |

PCE: Power Conversion Efficiency

Ladder-Type and Step-Ladder Polymers for Enhanced Conjugation

To further enhance the electronic properties of carbazole-based polymers, ladder-type and step-ladder architectures have been developed. acs.orgnih.gov These structures involve the creation of a rigid, planar backbone where the aromatic units are fused together, restricting rotational freedom. researchgate.netmdpi.comnih.gov This increased planarity leads to a significant enhancement in π-electron delocalization along the polymer chain, resulting in a smaller bandgap and higher charge carrier mobilities. researchgate.netmdpi.com

The synthesis of ladder-type polymers based on 2,7-carbazole often involves multi-step processes, including precursor polymer synthesis followed by an intramolecular cyclization reaction to form the fused ring system. mdpi.com While synthetically challenging, the resulting materials exhibit exceptional thermal and chemical stability due to their rigid structures. researchgate.net The enhanced conjugation in these polymers makes them highly promising candidates for applications requiring high charge carrier mobility, such as high-performance transistors and efficient solar cells. acs.org

Role of the this compound Moiety in Charge Transport Mechanisms

The inherent electronic properties of the carbazole unit, particularly when incorporated into a polymer backbone via its 2,7-positions, play a crucial role in the charge transport characteristics of the resulting materials.

Hole Transporting Properties in Carbazole-Based Materials

Carbazole is an electron-rich aromatic compound, which makes carbazole-based materials excellent hole conductors (p-type semiconductors). mdpi.comacs.org The nitrogen atom's lone pair of electrons contributes to the π-electron system, facilitating the movement of positive charge carriers (holes) along the polymer chain. mdpi.com The 2,7-linkage in poly(2,7-carbazole)s promotes a more extended and planar conjugated system, which is highly favorable for efficient intermolecular and intramolecular hole transport. acs.orgmdpi.com

The following table presents hole mobility values for various poly(2,7-carbazole) derivatives.

| Polymer Derivative | Hole Mobility (cm²/Vs) |

| Poly[N-9'-heptadecanyl-2,7-carbazole-alt-3,6-bis(thiophen-5-yl)-2,5-dioctyl-2,5-dihydropyrrolo[3,4-]pyrrole-1,4-dione] (PCBTDPP) | 0.02 |

| Poly[(phenyl)imino[9-(2-ethylhexyl)carbazole]-2,7-diyl] (CzAn) | - |

| PCDCTBT-C8 | 1.2 x 10⁻³ |

| Low band gap poly(2,7-carbazole) derivatives | ~3 x 10⁻³ |

Factors Influencing Charge Carrier Mobility in Poly(2,7-carbazole)s

The charge carrier mobility in poly(2,7-carbazole)s is not an intrinsic constant but is influenced by a multitude of factors related to the polymer's chemical structure and solid-state morphology. acs.org Understanding and controlling these factors is essential for designing materials with optimized charge transport properties.

One of the primary factors is the molecular weight of the polymer. rsc.org Higher molecular weight polymers generally exhibit higher charge carrier mobility due to the increased connectivity between polymer chains, which facilitates interchain charge hopping. rsc.org The regularity of the polymer chain is also crucial; a well-defined, defect-free polymer backbone allows for more efficient intramolecular charge transport.

The nature of the side chains attached to the carbazole unit can significantly impact the polymer's morphology and, consequently, its charge carrier mobility. mdpi.com Bulky side chains can disrupt the close packing of polymer chains, potentially hindering interchain charge transport. Conversely, carefully designed side chains can promote favorable intermolecular interactions and lead to more ordered microstructures with enhanced mobility. mdpi.com

Furthermore, in donor-acceptor copolymers, the energy levels of the donor and acceptor units and the degree of intramolecular charge transfer can influence the mobility of both holes and electrons. nih.gov Finally, the processing conditions used to fabricate the thin films, such as the choice of solvent, annealing temperature, and deposition technique, play a critical role in determining the final morphology of the polymer film and, therefore, its charge transport characteristics. acs.org

Photophysical Behavior of this compound-Based Materials

The photophysical characteristics of materials derived from this compound are fundamental to their utility in optoelectronic applications. The introduction of methyl groups at the 3 and 6 positions of the carbazole unit significantly influences their absorption, emission, and excited-state dynamics.

Polymers synthesized from this compound, specifically poly(3,6-dimethyl-9-alkyl-9H-carbazole-2,7-diyl)s, are classified as wide-band-gap materials. acs.orgacs.orgscite.ai These polymers typically exhibit absorption maxima in the ultraviolet region. scite.ai For instance, poly(3,6-dimethyl-9-alkyl-9H-carbazole-2,7-diyl)s show an absorption peak at approximately 317 nm, with distinct shoulders at 346 nm and 360 nm. scite.ai

In terms of emission, these materials are highly fluorescent and are known to emit in the blue portion of the electromagnetic spectrum. acs.orgacs.orgscite.ai The fluorescence emission spectrum in solution is centered around 397 nm, while as a thin film, a similar emission band is observed at 400 nm. scite.ai This blue emission is a desirable characteristic for applications in organic light-emitting diodes (OLEDs), where they can function as blue emitters or as high-energy hosts for other fluorescent or phosphorescent dyes. acs.org

| Property | Wavelength (nm) | Reference |

|---|---|---|

| Absorption Maximum (λabs) | ~317 | scite.ai |

| Absorption Shoulders | 346, 360 | scite.ai |

| Emission Maximum (λem) - Solution | ~397 | scite.ai |

| Emission Maximum (λem) - Film | ~400 | scite.ai |

Intramolecular charge transfer (ICT) is a process that typically occurs in molecules containing distinct electron-donating and electron-accepting moieties linked by a π-conjugated system. Upon photoexcitation, an electron is transferred from the donor to the acceptor, leading to a charge-separated excited state with unique emissive properties. bohrium.com

In the case of homopolymers derived from this compound, significant ICT phenomena are not a defining characteristic. As these polymers are composed of repeating identical monomer units, they lack the necessary donor-acceptor architecture required for efficient ICT. The electronic transitions are primarily localized within the carbazole units, corresponding to π-π* transitions.

Excimers are excited-state dimers formed between an excited molecule and a ground-state molecule of the same species, while exciplexes are formed between two different types of molecules. Both excimers and exciplexes result in broad, redshifted, and featureless emission spectra compared to the monomer emission. scribd.comrsc.org

While poly(2,7-carbazoles) can exhibit excimer emission due to intermolecular interactions, the presence of methyl groups at the 3 and 6 positions in polymers derived from this compound plays a crucial role in mitigating this effect. scite.aiemu.edu.tr These methyl groups introduce steric hindrance that disrupts the close packing of polymer chains. scite.ai This steric hindrance makes it more difficult for the carbazole units on adjacent chains to achieve the co-planar arrangement necessary for significant π-π stacking and, consequently, excimer formation. scite.ai

Evidence for this reduced aggregation is found in the narrower emission bandwidth of poly(3,6-dimethyl-9-alkyl-9H-carbazole-2,7-diyl)s compared to their unsubstituted counterparts. For example, the full width at half maximum (fwhm) of the emission band for films of these methylated polymers is around 56 nm, which is significantly smaller than the 68 nm to 85 nm observed for poly(9-alkyl-9H-carbazole-2,7-diyl)s. scite.ai This indicates that the introduction of the 3,6-dimethyl substituents effectively suppresses the formation of detrimental aggregates in the solid state, leading to purer blue emission. scite.ai

Electronic Band Structure Engineering in Carbazole-Based Semiconductors

The ability to tune the electronic band structure, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, is critical for optimizing the performance of organic semiconductors in electronic devices.

The HOMO and LUMO energy levels of carbazole-based polymers can be modulated through chemical modification. For polymers derived from this compound, the methyl groups primarily influence the electronic properties by enhancing the polymer's stability. Cyclic voltammetry studies have shown that the methyl substitution at the 3,6-positions leads to greater electrolytic stability compared to unsubstituted poly(9-alkyl-9H-carbazole-2,7-diyl)s. acs.orgacs.orgscite.ai This increased stability is attributed to the blocking of the reactive 3 and 6 positions on the carbazole ring, which are otherwise susceptible to oxidative cross-linking. acs.org

The HOMO energy level of these polymers, estimated from their oxidation potentials, is relatively deep, which is a favorable characteristic for hole-transporting materials in OLEDs and for achieving high open-circuit voltages in organic solar cells. While precise values for poly(3,6-dimethyl-9-alkyl-9H-carbazole-2,7-diyl) are not extensively reported, related poly(2,7-carbazole) derivatives have shown HOMO levels in the range of -5.2 to -5.8 eV. researchgate.net The introduction of fluorine atoms at the 3,6-positions of a 2,7-carbazole copolymer was found to have a negligible impact on the HOMO levels, suggesting that alkyl or fluoro substitution at these positions primarily affects stability and morphology rather than drastically altering the frontier orbital energies. researchgate.net

The band gap of a semiconductor is a key parameter that determines its optical and electrical properties. For polymers of this compound, the inherent electronic structure of the 2,7-linked carbazole backbone results in a wide band gap, consistent with their blue emission. acs.orgacs.orgscite.ai The extended π-conjugation along the polymer chain in 2,7-linked carbazoles generally leads to a lower band gap compared to their 3,6-linked counterparts. researchgate.net

| Polymer Derivative | HOMO Level (eV) | LUMO Level (eV) | Band Gap (eV) | Reference |

|---|---|---|---|---|

| General Poly(2,7-carbazole) | -5.2 to -5.8 | -2.1 to -2.4 (estimated) | Wide | researchgate.net |

| PCDTBT (a low-bandgap copolymer) | ~-5.50 | ~-3.60 | ~1.8 | researchgate.net |

Structure-Property Relationships in 2,7-Linked Carbazole Polymers

Polymers derived from 2,7-linked carbazole units exhibit distinct characteristics compared to their 3,6-linked counterparts. The 2,7-linkage creates a more linear and planar polymer backbone, which enhances the effective π-conjugation length along the chain. acs.orgnih.gov This increased conjugation generally leads to a smaller energy band gap and improved charge carrier mobility, making these materials highly suitable for various optoelectronic applications. nih.govnih.gov The introduction of methyl groups at the 3 and 6 positions of the carbazole monomer, starting from this compound, further refines these properties, influencing the polymer's electronic structure, stability, and processability.

The specific architecture of poly(3,6-dimethyl-2,7-carbazole)s directly governs their fundamental electronic and optical behaviors. Linking the carbazole units through the 2,7-positions results in greater electronic conjugation compared to polymers linked at the 3,6-positions. scite.ai This is evident in the absorption spectra, where 2,7-linked polymers show higher absorption values. scite.ai

Polymers based on 3,6-dimethyl-2,7-carbazole are characterized as wide-band-gap materials that are highly fluorescent, with emissions typically in the blue region of the visible spectrum. scite.ai Monodisperse 2,7-linked carbazole oligomers have been shown to exhibit bright blue emission with nearly perfect fluorescence quantum yields in solution. nih.gov The optical properties are also influenced by the polymer chain length and the surrounding environment; for instance, the emission spectra of short oligomers in film form can be featureless, while longer oligomers show well-resolved spectra. nih.gov

The table below summarizes the influence of the linkage and substitution pattern on the optical properties of carbazole-based polymers.

| Polymer Type | Linkage Position | Substitution | Absorption Maxima (λmax) | Emission |

| Poly(9-alkyl-9H-carbazole) | 3,6-diyl | None | ~308 nm | - |

| Poly(3,6-dimethyl-9-alkyl-9H-carbazole) | 2,7-diyl | 3,6-dimethyl | ~317 nm (with shoulders at 346 & 360 nm) | Blue |

| Poly(9-alkyl-9H-carbazole) | 2,7-diyl | None | - | Blue |

This table presents comparative data showing how molecular architecture affects optical properties, based on findings from reference scite.ai.

Theoretical studies using Density Functional Theory (DFT) have further elucidated that the introduction of electron-donating groups, such as methyl groups, can influence the nonlinear optical properties of the carbazole system. epa.gov The methyl group is considered an electron-donating spacer group, which can impact the material's first hyperpolarizability, a key parameter for nonlinear optical applications. epa.gov

Functionalization of the carbazole monomer is a critical strategy for tuning the final polymer's performance characteristics, including stability, solubility, and processability for device fabrication.

One of the most significant performance enhancements gained from the 3,6-dimethyl functionalization is improved stability. Unsubstituted poly(9-alkyl-9H-carbazole-2,7-diyl)s have been shown to oxidize irreversibly under electrolytic conditions. scite.ai However, the strategic placement of methyl groups at the 3 and 6 positions effectively blocks these reactive sites, rendering the resulting polymers much more stable against electrolytic oxidation. scite.ai These polymers also exhibit high thermal stability, with no significant degradation below 350 °C. scite.ai

Another crucial functionalization is the attachment of an alkyl group at the nitrogen atom (9-position) of the carbazole ring. This is a widely used method to improve the solubility and processability of the resulting polymers. nih.gov The presence of bulky methyl groups on the carbazole backbone can also contribute to enhanced solubility by increasing the amorphous regions within the polymer structure and disrupting dense chain packing. ijche.com Good solubility in common organic solvents is essential for forming high-quality thin films required for electronic devices. nih.gov

The following table details the impact of specific functional groups on the performance of 2,7-linked carbazole polymers.

| Functional Group | Position(s) | Impact on Performance |

| Methyl (-CH₃) | 3, 6 | Increases electrolytic stability by blocking oxidation sites. scite.ai Can enhance solubility. ijche.com |

| Alkyl (-R) | 9 (Nitrogen) | Significantly improves solubility in organic solvents. nih.gov Helps control molecular packing. nih.gov |

These functionalization strategies allow for the precise tailoring of poly(2,7-carbazole) properties, making materials derived from this compound promising candidates for stable, high-performance blue-light-emitting diodes and other organic electronic devices. nih.govresearchgate.net

Theoretical and Computational Investigations

Quantum Chemical Calculations for Electronic Structure Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which govern the molecule's optical and electronic behavior.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. growingscience.com It provides a balance between accuracy and computational cost, making it suitable for studying complex organic molecules. DFT is particularly effective for calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). growingscience.comirjweb.com The HOMO level represents the ability of a molecule to donate an electron, while the LUMO level indicates its ability to accept an electron. growingscience.com

The energy difference between the HOMO and LUMO levels is the band gap (E_g), a critical parameter that determines the molecule's electronic and optical properties. irjweb.com A smaller band gap generally corresponds to higher chemical reactivity, lower kinetic stability, and higher polarizability. nih.gov For materials used in optoelectronics, the HOMO-LUMO gap dictates the energy of light that can be absorbed or emitted. Theoretical investigations on related carbazole (B46965) derivatives, such as 2,7-dibromo-9H-carbazole, have been conducted using DFT to understand their structural properties and reactivity. researchgate.net

For 2,7-Dibromo-3,6-dimethyl-9H-carbazole, DFT calculations would predict how the bromo and methyl substituents modify the electronic landscape of the carbazole core. The electron-donating methyl groups are expected to raise the HOMO level, while the electron-withdrawing bromine atoms would lower both HOMO and LUMO levels. The interplay of these substituents precisely tunes the final band gap. A good correlation is often found between DFT-calculated energies and experimentally determined values for corresponding polymers. researchgate.net

Table 1: Representative Calculated Electronic Properties of Carbazole-Based Compounds This table illustrates typical values obtained through DFT calculations for related carbazole structures to provide context for the properties of this compound.

| Compound/System | HOMO Energy (eV) | LUMO Energy (eV) | Band Gap (ΔE) (eV) | Method/Basis Set |

|---|---|---|---|---|

| Triazine Derivative | -6.2967 | -1.8096 | 4.4871 | B3LYP/631-G |

Note: The specific values for this compound would require a dedicated computational study.

Molecular Dynamics Simulations for Conformational Analysis and Self-Assembly

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations can reveal information about molecular conformations, dynamic processes, and intermolecular interactions that lead to self-assembly.

For a molecule like this compound, MD simulations can predict its preferred three-dimensional shape and flexibility. More importantly, these simulations can model how multiple molecules interact in a condensed phase or in solution. This is crucial for understanding how materials will behave in a solid-state device. Simulations can predict the formation of ordered structures, such as aggregates or crystalline domains, which significantly impact charge transport and photophysical properties.

Recent studies on the stereoselective polymerization of 3,6-disubstituted N-vinylcarbazoles have shown that isotactic halogen-substituted polymers exhibit self-assembly in solution through halogen-halogen bonding. nih.gov Given the presence of two bromine atoms in this compound, it is plausible that similar halogen bonding interactions could play a significant role in its self-assembly and the morphology of its derived polymers. MD simulations could be employed to explore the strength and directionality of these interactions and predict the resulting supramolecular structures.

Mechanistic Modeling of Polymerization Processes

Computational modeling is instrumental in elucidating the complex mechanisms of polymerization. By calculating the energies of transition states and intermediates, researchers can understand reaction pathways, predict reaction rates, and explain the origins of stereoselectivity.

The stereoselective polymerization of N-vinylcarbazole (NVC) has been a subject of intense study to produce polymers with controlled tacticity (the stereochemical arrangement of adjacent monomer units). acs.orgnih.gov Computational studies, often combined with experimental work, have been crucial in understanding these mechanisms. A key strategy is asymmetric ion-pairing (AIP) catalysis, which uses chiral catalysts to control the stereochemistry of the growing polymer chain. acs.orgnih.gov

Recent mechanistic insights into the cationic polymerization of NVC have been gained using chiral scandium-bis(oxazoline) Lewis acids. acs.orgnih.gov These studies revealed that tacticity is determined by the competition between two elementary steps: the equilibration of the chain-end conformation and the propagation (monomer addition) step. acs.orgnih.gov The relative rates of these steps can be influenced by factors like monomer concentration and catalyst design to tune the resulting polymer's stereochemistry. nih.gov Computational modeling helps to visualize the catalyst-monomer interactions and calculate the energy barriers for different addition pathways, thereby explaining why one stereochemical outcome is favored over another. This understanding provides a framework for designing catalysts to polymerize other carbazole-based monomers, including derivatives of this compound, with high stereocontrol.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can accurately predict various spectroscopic properties of molecules, providing a direct comparison with experimental data and aiding in the interpretation of spectra. Time-Dependent Density Functional Theory (TD-DFT) is a prominent method used to calculate the electronic absorption spectra (e.g., UV-Visible spectra) of molecules. growingscience.com

TD-DFT works by calculating the energies required to excite an electron from a lower energy orbital to a higher one, such as from the HOMO to the LUMO. growingscience.com These calculated excitation energies correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. The method also predicts the oscillator strength of these transitions, which relates to the intensity of the absorption peaks. By simulating the spectrum of this compound, researchers can understand how its specific substitution pattern influences its color and light-absorbing properties, which is vital for applications in dyes, filters, and organic solar cells.

Rational Design Principles for Optimized Carbazole-Based Materials

The development of new functional materials is increasingly driven by rational design principles, where computational predictions guide synthetic efforts. For carbazole-based materials, these principles aim to optimize properties for specific applications, such as organic light-emitting diodes (OLEDs) or solar cells. researchgate.netnih.govrsc.org

Key design principles derived from computational and experimental studies include:

Tuning Energy Levels: The HOMO and LUMO levels must be appropriately aligned with other materials in a device (e.g., electrodes, charge transport layers) to ensure efficient charge injection and transport. This is achieved by strategically placing electron-donating and electron-withdrawing groups on the carbazole core. researchgate.net

Maximizing Triplet Energy: For host materials in blue phosphorescent OLEDs, a high triplet energy (T1) is required to prevent energy loss from the phosphorescent dopant. Computational methods can accurately predict T1 levels, guiding the design of hosts with sufficiently high energy. rsc.org

Balancing Charge Transport: For many applications, ambipolar materials that can transport both holes and electrons are desirable. Rational design involves creating bipolar molecules, for instance by combining the hole-transporting carbazole unit with an electron-accepting moiety, to achieve balanced charge mobility. nih.gov

Controlling Morphology: The introduction of bulky substituents can be used to disrupt intermolecular packing (π-π stacking), which can be beneficial for preventing aggregation-caused quenching of fluorescence in OLEDs. rsc.org Conversely, promoting specific interactions like halogen bonding can induce favorable self-assembly for charge transport. nih.gov

The molecule this compound incorporates several of these design elements. The carbazole unit is an excellent hole-transporting scaffold. The methyl groups are electron-donating, while the bromine atoms are electron-withdrawing and can introduce spin-orbit coupling effects or participate in halogen bonding. Computational modeling allows for the systematic evaluation of such structures to predict their performance and guide the synthesis of the most promising candidates for next-generation organic electronic materials. acs.org

Research Methodologies for Characterization

Spectroscopic Analysis of Monomers and Polymers

Spectroscopic techniques are instrumental in elucidating the molecular structure and photophysical properties of 2,7-Dibromo-3,6-dimethyl-9H-carbazole and its polymeric derivatives. These methods provide valuable insights into the compound's chemical bonding, electronic transitions, and luminescent behavior.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The solid-state IR spectrum of a derivative, 2,7-dibromo-3,6-dimethyl-9-(2-butyloctyl)-9H-carbazole, provides characteristic peaks that can be largely attributed to the this compound core. Key vibrational bands are observed at 3092, 3015, 2960, 2869, 1615, 1479, 1450, 1377, 1324, 1303, 1276, 1241, 1210, 1053, 1038, 995, 972, 903, 874, 856, 809, 777, 724, 669, 620, 598, 579, and 570 cm⁻¹. The peaks in the 2869-3092 cm⁻¹ region correspond to C-H stretching vibrations of the aromatic and methyl groups. The bands in the 1450-1615 cm⁻¹ range are characteristic of C=C stretching vibrations within the carbazole (B46965) aromatic rings. The region below 1400 cm⁻¹ contains a fingerprint of various bending and stretching vibrations, including those influenced by the C-N and C-Br bonds.

| Vibrational Mode | Wavenumber (cm⁻¹) |

| C-H stretching (aromatic, methyl) | 3092, 3015, 2960, 2869 |

| C=C stretching (aromatic) | 1615, 1479, 1450 |

| Fingerprint Region (C-N, C-Br, etc.) | 1377, 1324, 1303, 1276, 1241, 1210, 1053, 1038, 995, 972, 903, 874, 856, 809, 777, 724, 669, 620, 598, 579, 570 |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For this compound, both ¹H and ¹³C NMR spectra provide definitive confirmation of its molecular framework. rsc.org

In the ¹H NMR spectrum, recorded in CDCl₃, the protons of the carbazole ring system and the methyl substituents exhibit distinct chemical shifts. A multiplet observed between δ 7.82 and 7.85 ppm is attributed to the three aromatic protons. The two protons at positions 1 and 8 appear as a singlet at δ 7.60 ppm. The six protons of the two methyl groups at positions 3 and 6 resonate as a singlet at δ 2.54 ppm. rsc.org

The ¹³C NMR spectrum, also in CDCl₃, further corroborates the structure. The carbon atoms of the carbazole skeleton and the methyl groups show characteristic resonances at δ 138.9, 128.7, 122.5, 122.4, and 121.4 ppm. rsc.org

¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.85-7.82 | m | 3H | Aromatic protons |

| 7.60 | s | 2H | Aromatic protons (H-1, H-8) |

| 2.54 | s | 6H | Methyl protons (CH₃ at C-3, C-6) |

¹³C NMR Data (150 MHz, CDCl₃)

| Chemical Shift (δ, ppm) |

| 138.9 |

| 128.7 |

| 122.5 |

| 122.4 |

| 121.4 |

Electrochemical Characterization Techniques

Electrochemical methods are crucial for understanding the redox behavior of a compound, which is directly related to its electronic properties and suitability for applications in organic electronics.

Molecular Weight and Polydispersity Analysis

The molecular weight and its distribution are fundamental characteristics of a polymer that significantly influence its physical properties, such as solubility, viscosity, and mechanical strength, as well as the electronic properties of the resulting thin films.

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of polymers. The technique separates polymer molecules based on their hydrodynamic volume in solution.

In the analysis of poly(2,7-carbazole) derivatives, GPC is routinely employed to assess the outcome of polymerization reactions. For instance, copolymers of 2,7-carbazole and fluorene (B118485) have been synthesized and characterized, yielding a range of molecular weights depending on the reaction conditions. These polymers are typically dissolved in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or 1,2-dichlorobenzene, and analyzed using a GPC system calibrated with polystyrene standards.

The data obtained from GPC analysis provides crucial insights into the degree of polymerization and the distribution of chain lengths, which in turn affects the material's processability and ultimate device performance. A narrow PDI is often desirable as it indicates a more uniform polymer population, leading to more predictable and reproducible properties.

| Polymer System | Number-Average Molecular Weight (Mn) [kDa] | Weight-Average Molecular Weight (Mw) [kDa] | Polydispersity Index (PDI) | Reference |

|---|---|---|---|---|

| Poly[9,9-dioctylfluorene-alt-(N-(2-ethylhexyl)carbazole)] | 18.5 | 34.2 | 1.85 | mdpi.com |

| Poly[(9,9-dioctyl)-2,7-fluorene-co-(9-(4-(9H-carbazol-9-yl)butyl)-3,6-carbazole)] | 24.9 | 33.1 | 1.33 | nih.gov |

| Poly(9,9-n-dihexyl-2,7-fluorene-alt-9-phenyl-3,6-carbazole) | > 30 (Mw) | N/A | watson-int.com | |

| Polyfluorene-Carbazole Copolymer (PFO-Cz) | 30.5 | 47.3 | 1.55 | doi.org |

Morphological and Structural Analysis

The arrangement of polymer chains in the solid state, particularly in thin films, is critical for applications in electronic devices. The film morphology and microstructure directly impact charge transport and photophysical processes.

Atomic Force Microscopy (AFM) for Film Morphology

Atomic Force Microscopy (AFM) is a powerful high-resolution scanning probe microscopy technique used to visualize the surface topography of thin films at the nanoscale. In tapping mode, a sharp tip oscillates near the sample surface, and changes in oscillation amplitude are used to construct a three-dimensional image of the surface.

For polymers derived from carbazole monomers, AFM is used to assess the quality of thin films prepared by methods such as spin-coating. The analysis reveals important information about surface roughness, phase separation in polymer blends, and the formation of crystalline or aggregated domains. A smooth, uniform film is generally preferred for fabricating efficient electronic devices, as surface irregularities can lead to short circuits or inefficient charge injection. For example, in studies of related conjugated polymers, AFM has been used to characterize the nanoscale morphology, revealing how processing conditions affect the final film structure and, consequently, device efficiency.

Transmission Electron Microscopy (TEM) for Microstructure Analysis

Transmission Electron Microscopy (TEM) provides even higher resolution imaging of the internal structure of materials. For semi-crystalline polymers, high-resolution TEM (HRTEM) can directly visualize the crystalline domains and their orientation within the amorphous matrix.

In the context of poly(2,7-carbazole)s, TEM is instrumental in characterizing the lamellar, one-dimensional crystalline regions that can form in thin films. rsc.org The analysis of HRTEM images can yield quantitative data on structural features such as the spacing between polymer chains (d-spacing), the orientation of the crystalline domains, and metrics related to crystal shape. rsc.org These microstructural details are fundamental to understanding charge transport pathways, as charge carriers move more efficiently through ordered crystalline regions. The development of computational tools for the automated analysis of HRTEM images has further enhanced the ability to extract statistically significant data on the microstructure of these complex materials. rsc.org

Emerging Research Directions and Future Outlook

Development of Novel Carbazole-Containing Architectures

The creation of complex, three-dimensional polymer structures is a key strategy for improving the performance of organic electronic materials. By moving beyond simple linear polymers, researchers can fine-tune the electronic and physical properties of these materials to an unprecedented degree.

Dendritic and hyperbranched polymers based on carbazole (B46965) derivatives are gaining significant attention due to their unique properties, such as high solubility, low solution viscosity, and amorphous nature, which can prevent the formation of performance-limiting crystalline domains in thin films. nih.govcjps.org While specific research on dendritic structures derived from 2,7-dibromo-3,6-dimethyl-9H-carbazole is still emerging, the broader field of carbazole-based dendritic polymers provides a clear roadmap for future investigations.

The synthesis of these complex architectures often involves the use of multifunctional monomers in polymerization reactions. For instance, carbazole-based dendritic conjugated polymers have been successfully synthesized via Suzuki coupling reactions, demonstrating good thermal stability and specific selectivity in sensing applications. nih.gov Future research will likely focus on adapting these synthetic strategies to incorporate this compound as a core or branching unit. The methyl groups on the carbazole ring are expected to enhance the solubility of the resulting dendritic structures, facilitating their processing and application in solution-processed devices. scite.ai

A key advantage of dendritic architectures is the ability to encapsulate functional molecules within their branches, leading to materials with tailored optical and electronic properties. For example, dendritic carbazole side groups on a polymer backbone have been shown to reduce intermolecular interactions and prevent the formation of excimers, which is beneficial for optoelectronic properties. acs.org

Block copolymers, which consist of two or more distinct polymer chains linked together, offer another promising avenue for the development of advanced materials based on this compound. The self-assembly of block copolymers into well-defined nanostructures can be exploited to create highly ordered active layers in organic electronic devices, leading to improved charge transport and device performance. rsc.orgmdpi.comnih.govnih.gov

Future research in this area will likely involve the synthesis of block copolymers where one of the blocks is a polymer derived from this compound. The other block could be chosen to provide complementary properties, such as electron transport or improved processability. For instance, a block copolymer comprising a hole-transporting poly(3,6-dimethyl-9-alkyl-9H-carbazole-2,7-diyl) block and an electron-transporting block could self-assemble into a nanoscale bicontinuous network, providing efficient pathways for both holes and electrons to their respective electrodes in a solar cell.

Integration of this compound in Multifunctional Materials

The versatility of the this compound unit allows for its incorporation into materials that exhibit multiple functionalities. This is a highly desirable attribute for the development of next-generation electronic devices that can perform several tasks simultaneously.

Carbazole derivatives are well-known for their excellent hole-transporting properties and high thermal stability. mdpi.com The introduction of methyl groups at the 3 and 6 positions of the carbazole ring in poly(9-alkyl-9H-carbazole-2,7-diyl)s has been shown to enhance their electrolytic stability. scite.ai This improved stability makes polymers derived from this compound attractive candidates for use as the hole-transporting layer in a variety of organic electronic devices, including organic light-emitting diodes (OLEDs) and perovskite solar cells.

Furthermore, the carbazole unit can be functionalized with other electroactive groups to create materials with both hole-transporting and light-emitting properties. This can simplify the architecture of OLEDs by combining the functions of the hole-transport and emissive layers into a single material. The wide bandgap of polymers derived from 3,6-dimethyl-substituted carbazoles makes them suitable hosts for phosphorescent emitters in high-efficiency OLEDs. scite.ai

Strategies for Enhanced Performance in Organic Electronic Applications

To fully realize the potential of this compound in organic electronics, researchers are actively pursuing strategies to enhance its performance in specific applications, such as solar cells and electroluminescent devices.

The rational design of polymers for organic solar cells is crucial for achieving high power conversion efficiencies. This involves tuning the electronic energy levels of the polymer to optimize charge separation and transport, as well as controlling the morphology of the active layer to create efficient pathways for charge extraction.

Polymers based on 2,7-disubstituted carbazoles have shown great promise as electron-donating materials in organic solar cells. rsc.org The methyl substitution at the 3 and 6 positions in polymers derived from this compound is expected to influence the planarity of the polymer backbone, which in turn affects the electronic conjugation and energy levels. scite.ai While reduced planarity can lead to a wider bandgap, it can also improve solubility and prevent excessive aggregation, which can be beneficial for the morphology of the active layer.

Future research will focus on the copolymerization of this compound with various electron-accepting monomers to create donor-acceptor copolymers with tailored bandgaps and energy levels. This approach has been highly successful for other 2,7-carbazole-based polymers, leading to power conversion efficiencies exceeding 6%. rsc.org

Table 1: Properties of Poly(3,6-dimethyl-9-alkyl-9H-carbazole-2,7-diyl)s and Related Copolymers

| Polymer Class | Alkyl Substituent | Absorption Max (nm) | Emission Max (nm) | Bandgap (eV) |

|---|---|---|---|---|

| Poly(3,6-dimethyl-9-alkyl-9H-carbazole-2,7-diyl)s | 2-ethylhexyl | ~317 | 400 | Wide |

| Poly(3,6-dimethyl-9-alkyl-9H-carbazole-alt-9-alkyl-9H-carbazole-2,7-diyl)s | 2-ethylhexyl | ~317 | 400 | Wide |

| Poly(9-alkyl-9H-carbazole-2,7-diyl)s | 2-ethylhexyl | >317 | ~400 | Wide |

Data synthesized from literature reports. scite.ai

In the realm of electroluminescent devices, particularly OLEDs, materials based on this compound hold significant promise. The wide bandgap and high triplet energy of carbazole derivatives make them excellent host materials for phosphorescent emitters, which are essential for achieving high-efficiency OLEDs. mdpi.com

The methyl groups in polymers derived from this compound can help to suppress self-quenching and aggregation-caused emission, leading to improved photoluminescence quantum yields and device efficiencies. These polymers are highly fluorescent and emit in the blue region of the electromagnetic spectrum. scite.ai This makes them suitable for use as blue emitters in OLEDs, which remains a significant challenge in the field.